(S)-1-Phenylhex-5-en-3-ol: A Comprehensive Technical Guide
(S)-1-Phenylhex-5-en-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Phenylhex-5-en-3-ol is a chiral homoallylic alcohol with potential applications in organic synthesis, fragrance development, and as a building block for bioactive molecules. This document provides a detailed overview of its chemical properties, a representative enantioselective synthesis protocol, and a summary of its known and inferred biological activities. The information is presented to support further research and development involving this compound.
Chemical Properties
(S)-1-Phenylhex-5-en-3-ol is the (S)-enantiomer of the chiral alcohol 1-phenylhex-5-en-3-ol. While specific experimental data for the pure (S)-enantiomer is scarce in publicly available literature, the properties of the racemic mixture provide a foundational understanding.
Table 1: General and Physicochemical Properties of 1-Phenylhex-5-en-3-ol (Racemate)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 176.26 g/mol | --INVALID-LINK-- |
| CAS Number | 60340-28-5 | --INVALID-LINK-- |
| Appearance | Liquid (Predicted) | N/A |
| Boiling Point | 130 °C at 11 Torr (Predicted) | Mol-Instincts |
| Density | 0.972 g/cm³ (Predicted) | Mol-Instincts |
| LogP | 2.56 (Predicted) | Mol-Instincts |
| Storage Temperature | 2-8°C | Mol-Instincts |
Spectroscopic Data (Representative)
Specific spectroscopic data for (S)-1-Phenylhex-5-en-3-ol is not available. The following tables present data for the closely related constitutional isomer, (E)-1-phenylhex-1-en-3-ol, to provide an illustrative spectroscopic profile.
Table 2: Representative ¹H NMR Data for (E)-1-phenylhex-1-en-3-ol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 - 7.36 | m | 2H | Ar-H |
| 7.32 - 7.29 | m | 2H | Ar-H |
| 7.24 - 7.23 | m | 1H | Ar-H |
| 6.57 - 6.53 | d, J = 16.0 Hz | 1H | Ph-CH= |
| 6.24 - 6.18 | dd, J = 16.0, 8.0 Hz | 1H | =CH-CH(OH) |
| 4.25 - 4.20 | m | 1H | CH(OH) |
| 1.92 | s | 1H | OH |
| 1.69 - 1.60 | m | 2H | CH₂ |
| 0.98 - 0.94 | t, J = 8.0 Hz | 3H | CH₃ |
Source: Supporting Information, Chemical Science, 2012, DOI: 10.1039/c2sc20338j.[1]
Table 3: Representative ¹³C NMR Data for (E)-1-phenylhex-1-en-3-ol in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 136.7 | Ar-C (quaternary) |
| 132.2 | Ph-CH= |
| 130.3 | =CH-CH(OH) |
| 128.5 | Ar-CH |
| 127.5 | Ar-CH |
| 126.4 | Ar-CH |
| 74.3 | CH(OH) |
| 30.2 | CH₂ |
| 9.7 | CH₃ |
Source: Supporting Information, Chemical Science, 2012, DOI: 10.1039/c2sc20338j.[1]
Table 4: Representative Mass Spectrometry Data for (E)-1-phenylhex-1-en-3-ol
| m/z | Relative Intensity (%) | Assignment |
| 162 | 29 | [M]⁺ |
| 133 | 100 | [M - C₂H₅]⁺ |
| 105 | 61 | [C₈H₉]⁺ |
| 91 | 37 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ |
| 55 | 33 | [C₄H₇]⁺ |
Source: Supporting Information, Chemical Science, 2012, DOI: 10.1039/c2sc20338j.[1]
Experimental Protocols
Enantioselective Synthesis of (S)-1-Phenylhex-5-en-3-ol
The following is a representative experimental protocol for the asymmetric allylation of 3-phenylpropanal, a common method for synthesizing chiral homoallylic alcohols. This protocol is adapted from established methodologies for similar transformations.
Reaction Scheme:
Caption: Synthesis of (S)-1-Phenylhex-5-en-3-ol.
Materials:
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3-Phenylpropanal
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Allyltributylstannane (or other suitable allylating agent)
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Chiral Indium(III)-PYBOX complex (catalyst)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral In(III)-PYBOX catalyst is prepared according to literature procedures. Typically, this involves the reaction of a chiral bis(oxazoline) ligand (PYBOX) with an indium(III) salt.
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Reaction Setup: To the flask containing the chiral catalyst in anhydrous DCM, add 3-phenylpropanal (1.0 equivalent). Cool the mixture to the optimized reaction temperature (e.g., -78 °C).
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Addition of Allylating Agent: Slowly add allyltributylstannane (1.2 equivalents) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure (S)-1-phenylhex-5-en-3-ol.
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Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Chiral HPLC Analysis Workflow
Caption: Workflow for chiral HPLC analysis.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of (S)-1-Phenylhex-5-en-3-ol are limited, the broader class of chiral homoallylic alcohols has been investigated for various biological effects.
It has been suggested that 1-phenylhex-5-en-3-ol may interact with enzymes such as lipases.[1] Lipases are crucial in lipid metabolism, and their inhibition is a target for managing obesity and related metabolic disorders. The chiral nature of (S)-1-phenylhex-5-en-3-ol suggests that its interaction with the active site of a lipase could be stereospecific.
Inferred Signaling Pathway Interaction:
The following diagram illustrates a hypothetical mechanism by which a lipase inhibitor could impact a signaling pathway related to lipid metabolism.
Caption: Potential mechanism of lipase inhibition.
Conclusion
(S)-1-Phenylhex-5-en-3-ol is a chiral molecule with significant potential for further investigation. This guide provides a foundational understanding of its properties and a framework for its synthesis and analysis. Further research is warranted to fully elucidate its specific chemical and biological characteristics, which could unlock its utility in various scientific and industrial applications.
